molecular formula C12H11NO2 B018170 1-(4-Methoxyphenyl)pyridin-2(1H)-one CAS No. 725256-40-6

1-(4-Methoxyphenyl)pyridin-2(1H)-one

Cat. No. B018170
M. Wt: 201.22 g/mol
InChI Key: XPOAQLWTRJJVPO-UHFFFAOYSA-N
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Patent
US08158652B2

Procedure details

Potassium carbonate (1.16 g, 8.41 mmol) and copper iodide (16 mg, 0.084 mmol) were added to a dimethylformamide (12 mL) solution of 4-hydroxypyridine (800 mg, 8.41 mmol) and 4-iodo-1-methoxybenzene (3.94 g, 16.8 mmol), and stirred at 150° C. for 21 hours. The reaction mixture was cooled to room temperature, then water was added to the reaction mixture, and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried with anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was purified through silica gel column chromatography (C-300, hexane/ethyl acetate=1/1) to obtain the entitled compound (870 mg, 51%).
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[K+].[K+].CN(C)C=O.O[C:13]1[CH:18]=C[N:16]=[CH:15][CH:14]=1.I[C:20]1[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[CH:22][CH:21]=1>[Cu](I)I.O>[CH3:27][O:26][C:23]1[CH:24]=[CH:25][C:20]([N:16]2[CH:15]=[CH:14][CH:13]=[CH:18][C:1]2=[O:4])=[CH:21][CH:22]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
12 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
800 mg
Type
reactant
Smiles
OC1=CC=NC=C1
Name
Quantity
3.94 g
Type
reactant
Smiles
IC1=CC=C(C=C1)OC
Name
Quantity
16 mg
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred at 150° C. for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through silica gel column chromatography (C-300, hexane/ethyl acetate=1/1)

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1C(C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 870 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.